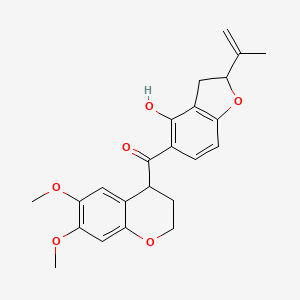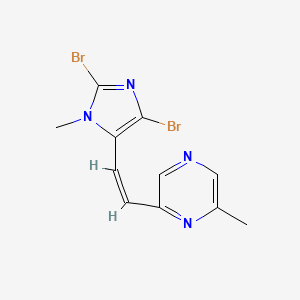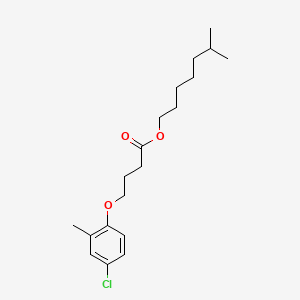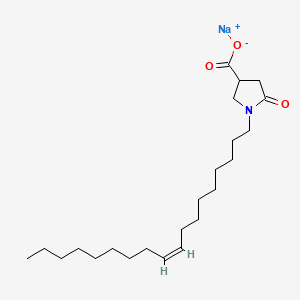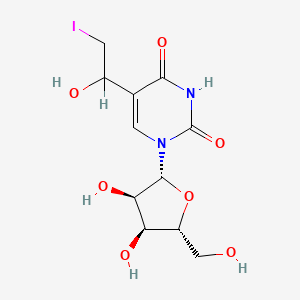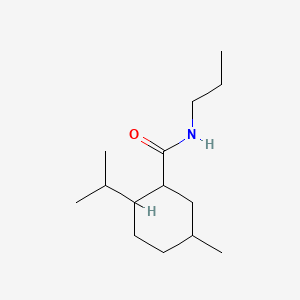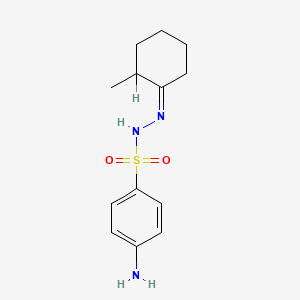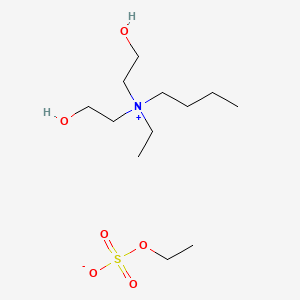
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate typically involves the reaction of butylamine, ethylamine, and ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is utilized in biological research for cell culture and as a component in various biological assays.
Industry: The compound is used in the production of personal care products, detergents, and other industrial formulations due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers and alter membrane permeability. It can also interact with various molecular targets, including enzymes and receptors, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with surfactant properties.
Benzalkonium chloride: A widely used disinfectant and antiseptic with similar chemical structure and properties.
Tetrabutylammonium bromide: A quaternary ammonium salt used in various chemical reactions and processes.
Uniqueness
Butylethylbis(2-hydroxyethyl)ammonium ethyl sulphate is unique due to its specific combination of butyl, ethyl, and hydroxyethyl groups, which confer distinct surfactant properties and reactivity. This makes it particularly useful in applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
94213-19-1 |
|---|---|
Molekularformel |
C12H29NO6S |
Molekulargewicht |
315.43 g/mol |
IUPAC-Name |
butyl-ethyl-bis(2-hydroxyethyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C10H24NO2.C2H6O4S/c1-3-5-6-11(4-2,7-9-12)8-10-13;1-2-6-7(3,4)5/h12-13H,3-10H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
JDUMFALSUWSKMH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


